(S,R,S)-Ahpc-peg2-NH2

PROTAC Bruton's Tyrosine Kinase (BTK) Linker SAR

PROTAC linker length critically impacts degradation efficiency-sourcing precise, pre-defined building blocks is essential for reproducible SAR. (S,R,S)-Ahpc-peg2-NH2 (CAS 2010159-60-9) is a fixed-geometry VHL ligand-linker conjugate with a PEG2 linker and terminal amine, enabling direct amide coupling for parallel PROTAC library synthesis. • 10-fold DC50 improvement over PEG4 linkers in BTK degradation • Sub-nanomolar potency demonstrated in BET PROTACs • Empirically superior to PEG3 for ERα degradation. Each lot is ≥98% pure, shipped ambient for immediate use.

Molecular Formula C28H41N5O6S
Molecular Weight 575.7 g/mol
Cat. No. B2526088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-Ahpc-peg2-NH2
Molecular FormulaC28H41N5O6S
Molecular Weight575.7 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O
InChIInChI=1S/C28H41N5O6S/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35)/t21-,22+,25-/m1/s1
InChIKeyXWDVNBVOCHHWAD-OTNCWRBYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S,R,S)-Ahpc-peg2-NH2: VHL Ligand-Linker Conjugate for PROTACs


(S,R,S)-Ahpc-peg2-NH2 (VH032-PEG2-NH2) is a synthesized E3 ligase ligand-linker conjugate [1]. It incorporates the (S,R,S)-AHPC-based VHL ligand, which binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase , and a 2-unit polyethylene glycol (PEG2) linker terminated with a primary amine . This amine functionality allows for conjugation to a carboxyl group on a target protein ligand, serving as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) .

WorkflowPROTAC synthesis with VHL E3 ligase recruitment
SelectionDefined PEG2 linker length for ternary complex studies
Use ContextTarget protein degradation research

(S,R,S)-Ahpc-peg2-NH2: Linker Specificity in PROTAC Design


Generic substitution of (S,R,S)-Ahpc-peg2-NH2 with other VHL-based ligand-linker conjugates is not feasible. The performance of a PROTAC is exquisitely sensitive to the length and composition of its linker . Variations in PEG linker length, for example from PEG2 to PEG3 or PEG4, are known to significantly alter the spatial orientation and stability of the ternary complex formed between the target protein, PROTAC, and E3 ligase, thereby directly affecting degradation efficiency . As a result, even seemingly minor structural changes can lead to a complete loss of activity, underscoring the need for precise, pre-defined building blocks like (S,R,S)-Ahpc-peg2-NH2 to ensure experimental consistency and reliable structure-activity relationship (SAR) analysis .

Linker length shift from PEG2 to PEG3/PEG4 may alter ternary complex geometry, potentially reducing degradation efficiency.
Using non-predefined VHL ligand-linker conjugates may compromise structure-activity relationship reproducibility in PROTAC studies.

(S,R,S)-Ahpc-peg2-NH2 vs. PEG3 and PEG4 Linkers


PEG2 Linker Shows Superior BTK Degradation vs. PEG4

In a comparative study using the same VHL ligand and target protein warhead, the PROTAC built with the (S,R,S)-Ahpc-peg2-NH2 linker (PEG2) demonstrated a 10-fold improvement in degradation potency over its PEG4 counterpart. Specifically, the PEG2-linked PROTAC (P13I) achieved a DC50 of 9.1 nM for BTK degradation, whereas the analogous PEG4-linked PROTAC (P12I) had a DC50 of 92 nM [1].

PEG2 vs PEG4 DC50
Head-to-head
9.1 nM vs 92 nM (10-fold difference)
PEG2 linker supports 10-fold higher degradation potency in BTK assay.
Direct comparison in cellular BTK degradation assay.
PROTAC Bruton's Tyrosine Kinase (BTK) Linker SAR

PEG2 Linker Outperforms PEG3 in ERα Degradation

A study optimizing linkers for VHL-based PROTACs targeting estrogen receptor alpha (ERα) found that the PEG2-linked PROTAC (LCL-ER(dec)-P2) was a more effective degrader than the PEG3-linked PROTAC (LCL-ER(dec)-P3). While specific DC50 values were not detailed for both, the study explicitly concluded that the PEG2 linker conferred the highest degradation activity among those tested, including PEG3 [1].

PEG2 vs PEG3 ERα Deg.
Head-to-head
Highest degradation activity (PEG2 > PEG3)
PEG2 linker reported highest ERα degradation activity among tested linkers.
Qualitative comparison from ERα degradation assay.
PROTAC Estrogen Receptor Alpha (ERα) Linker Optimization

PEG2 Linker Enables Potent BET Protein Degradation

When (S,R,S)-Ahpc-peg2-NH2 was incorporated into a PROTAC targeting BET proteins (specifically BRD4), it facilitated potent protein degradation, achieving a reported DC50 value of < 1 nM . This high potency is a product of the specific ternary complex geometry enabled by the PEG2 linker, as linker length is a known critical determinant of degradation efficiency [1].

BET DC50
Reported
DC50
Supports sub-nanomolar BET protein degradation in cellular assay.
Cellular BRD4 degradation assay context.
VHL Ligand Properties
Class-level
Kd = 185 nM, LogP = 1.1, MW = 575.72, amine handle
Defined VHL binding affinity and versatile amine coupling support PROTAC synthesis workflows.
Class-level VHL ligand comparison context.
PROTAC BET Bromodomain Degradation Potency

VHL Ligand Affinity and Amine Coupling Versatility

The VH032 ligand, the core of (S,R,S)-Ahpc-peg2-NH2, exhibits a quantified binding affinity for the VHL E3 ligase with a Kd of 185 nM [1]. This established affinity ensures reliable E3 ligase recruitment. Additionally, the (S,R,S)-Ahpc-peg2-NH2 conjugate possesses a calculated partition coefficient (LogP) of 1.1 and a defined molecular weight of 575.72 g/mol . Furthermore, its terminal primary amine offers a versatile handle for amide bond formation, enabling straightforward conjugation to a wide range of carboxylic acid-containing target protein ligands .

VHL Ligand Properties
Class-level
Kd = 185 nM, LogP = 1.1, MW = 575.72, amine handle
Defined VHL binding affinity and versatile amine coupling support PROTAC synthesis workflows.
Class-level VHL ligand comparison context.
VHL Ligand Binding Affinity PROTAC Synthesis

(S,R,S)-Ahpc-peg2-NH2: Key PROTAC Research Applications


Linker Length Optimization for BTK and BET PROTACs

Given the 10-fold improvement in DC50 observed with a PEG2 linker over PEG4 for BTK [1] and sub-nanomolar potency for BET degradation , (S,R,S)-Ahpc-peg2-NH2 is the optimal building block for initial screens when developing potent VHL-based PROTACs against these and other similar kinases or bromodomain proteins. Its use allows researchers to directly benchmark the activity of other linker lengths.

Parallel PROTAC Library Synthesis for Linker SAR

(S,R,S)-Ahpc-peg2-NH2, with its terminal amine, is designed for straightforward amide coupling. This makes it an ideal component in parallel synthesis strategies for rapidly generating focused PROTAC libraries . By systematically varying the target protein warhead while maintaining the PEG2 linker length, researchers can efficiently map the structure-activity relationship (SAR) and identify potent degrader candidates .

ERα PROTAC Design with Defined PEG2 Linker

The finding that the PEG2-linked PROTAC demonstrated superior degradation activity for ERα compared to PEG3 [2] positions (S,R,S)-Ahpc-peg2-NH2 as a critical component for any project focused on degrading estrogen receptor alpha. Its use provides a defined and proven linker geometry that has been empirically shown to be effective for this therapeutically relevant target.

Ternary Complex Formation and Cooperativity Studies

The specific length and flexibility conferred by the PEG2 linker in (S,R,S)-Ahpc-peg2-NH2 directly influence the stability and geometry of the ternary complex, a key factor in PROTAC efficacy [3]. This building block is therefore essential for fundamental studies aimed at understanding and quantifying the role of cooperativity in targeted protein degradation mechanisms.

Application
Selection Property
Validation Focus
Linker optimization for BTK and BET PROTACs
Defined PEG2 linker length for VHL recruitment
Benchmark linker-dependent degradation efficiency
Parallel PROTAC library synthesis for linker SAR
Terminal amine for amide coupling
Systematic linker-length SAR in focused libraries
ERα PROTAC design with predefined VHL ligand-linker
Defined PEG2 linker geometry context for ERα
ERα degradation endpoint context
Ternary complex formation and cooperativity studies
Defined PEG2 linker flexibility and length
Ternary complex stability and cooperativity endpoints

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